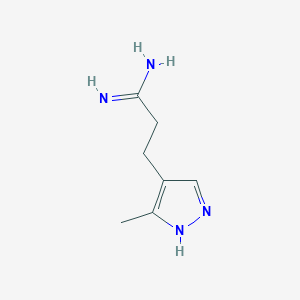
3-(3-methyl-1H-pyrazol-4-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1H-pyrazol-4-yl)propanimidamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide typically involves the reaction of 3-methyl-1H-pyrazole with propanamide under specific conditions. One common method involves the use of hydrazine derivatives and acetylenic ketones to form pyrazoles . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of an oxidizing agent such as potassium permanganate in an acidic medium. Reduction reactions may require the use of a reducing agent such as sodium borohydride in an alcoholic solvent. Substitution reactions often involve the use of halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-Methyl-1H-pyrazol-4-yl)propanimidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with proteins involved in signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(3-methyl-1H-pyrazol-4-yl)propanimidamide include:
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid
- 3-Methyl-1H-pyrazole-4-carbaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to interact with specific molecular targets and pathways in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)propanimidamide |
InChI |
InChI=1S/C7H12N4/c1-5-6(4-10-11-5)2-3-7(8)9/h4H,2-3H2,1H3,(H3,8,9)(H,10,11) |
InChI Key |
CFUCBZOWUNUUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)
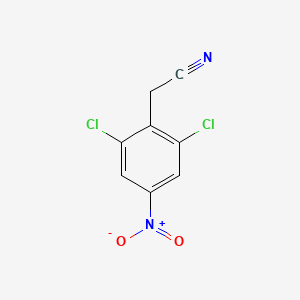
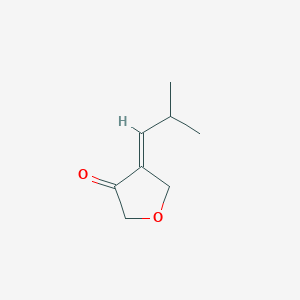
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
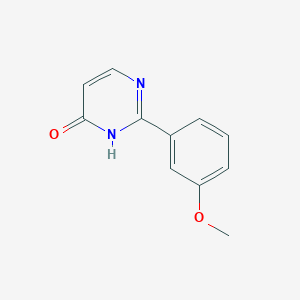
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
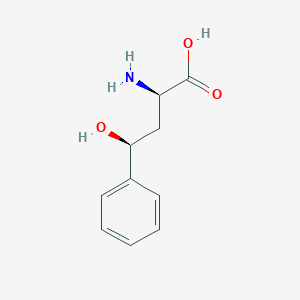
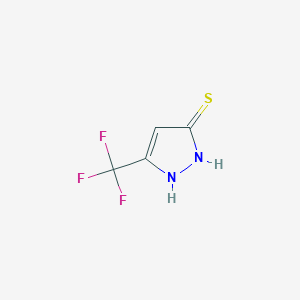

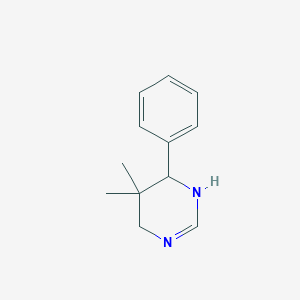
![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
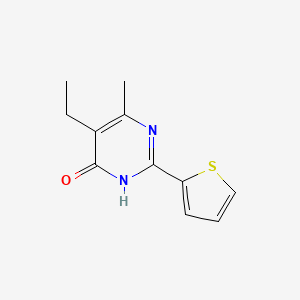
![(R)-(2'-(Benzyloxy)-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B13343962.png)
